Lipophilicity vs. 5-Nitroindazole
The 6‑ethoxy substitution increases the calculated lipophilicity of the 5‑nitroindazole core. 6‑Ethoxy‑5‑nitro‑1H‑indazole has a vendor‑reported LogP of 1.44 and a computed XLogP3‑AA of 1.7, compared to a typical LogP of approximately 1.1 for unsubstituted 5‑nitroindazole [1][2]. This ~0.3–0.6 unit increase in LogP can enhance membrane permeability and may improve oral absorption potential in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.44 (vendor); XLogP3-AA = 1.7 (PubChem) |
| Comparator Or Baseline | 5‑Nitroindazole (unsubstituted) – typical LogP ≈ 1.1 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.6 |
| Conditions | Calculated physicochemical property; no experimental logD7.4 available. |
Why This Matters
Higher lipophilicity can improve passive diffusion across biological membranes, a key consideration for hit‑to‑lead optimization when improved oral bioavailability is desired.
- [1] PubChem. 6-ethoxy-5-nitro-1H-indazole. Computed Properties – XLogP3-AA. Compound Summary for CID 60150233. View Source
- [2] PubChem. 5-Nitroindazole. Computed Properties – XLogP3. Compound Summary for CID 115189. View Source
